7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound with the molecular formula C6H6N4O. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions, often in the presence of a suitable solvent and catalyst to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity . The compound’s ability to bind to specific proteins and nucleic acids also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol include:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
What sets 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58256-07-8 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C6H7N5O/c1-3-4(12)5(7)11-6(10-3)8-2-9-11/h2,12H,7H2,1H3 |
InChI Key |
YTTVXXJXWLOOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1O)N |
Origin of Product |
United States |
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